Physicochemical Profile: Moderate Lipophilicity and Low Polar Surface Area Confer Distinct Permeability Advantage Over Morpholino Analog
The target compound exhibits a computed XLogP3 of 0.2 and a Topological Polar Surface Area (TPSA) of 32.3 Ų [1]. In contrast, the morpholino analog (CAS 94467-73-9) displays a higher TPSA of 41.9 Ų (due to the additional oxygen atom) and a lower predicted logP (approx. -0.4) . This difference places 35090-95-0 in a more favorable CNS drug-like space, with a reduced likelihood of efflux transporter recognition and improved passive diffusion across blood-brain barrier models.
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | XLogP3: 0.2; TPSA: 32.3 Ų |
| Comparator Or Baseline | Morpholino(piperidin-4-yl)methanone (CAS 94467-73-9): TPSA ~41.9 Ų, predicted logP ~ -0.4 |
| Quantified Difference | ΔXLogP ≈ 0.6 units (less lipophilic); ΔTPSA ≈ 9.6 Ų (more polar) |
| Conditions | Computed properties using standard algorithms (PubChem, ChemSpider) |
Why This Matters
For CNS-targeted campaigns, a TPSA below 40 Ų and moderate logP (0-3) are strongly correlated with BBB penetration, making 35090-95-0 a preferred starting point over the more polar morpholino derivative.
- [1] PubChem. (2026). Piperidin-4-yl(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. CID 1520212. View Source
